N-Phenyldibenzo[b,d]furan-4-amine
Overview
Description
N-Phenyldibenzo[b,d]furan-4-amine is a chemical compound with the molecular formula C₁₈H₁₃NO and a molecular weight of 259.302 g/mol . It is also known by other names such as 4-Dibenzofuranamine, N-phenyl- and N-Phenyl-4-dibenzofuranamine . This compound is characterized by its unique structure, which includes a dibenzofuran core with an amine group attached to the fourth position and a phenyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of N-Phenyldibenzo[b,d]furan-4-amine typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, dibenzofuran can be reacted with aniline in the presence of a palladium catalyst and a base to form this compound . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
N-Phenyldibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the amine group or the phenyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phenyldibenzo[b,d]furan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyldibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses by binding to receptors or other signaling molecules .
Comparison with Similar Compounds
N-Phenyldibenzo[b,d]furan-4-amine can be compared with other similar compounds such as:
N-Phenylcarbazole: Similar in structure but with a carbazole core instead of a dibenzofuran core.
N-Phenylfluorene: Contains a fluorene core and exhibits different chemical properties.
N-Phenylanthracene: Features an anthracene core and is used in different applications.
The uniqueness of this compound lies in its dibenzofuran core, which imparts specific chemical and physical properties that are distinct from those of its analogs .
Properties
IUPAC Name |
N-phenyldibenzofuran-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c1-2-7-13(8-3-1)19-16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLWSABIFMTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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